2-Amino-2-cyclohexylacetonitrile

Lipophilicity Medicinal Chemistry ADME Property

Researchers often face supply inconsistencies and limited reactivity data for chiral alpha-aminonitrile building blocks. This compound, available at high purity, directly addresses the need for a sterically defined cyclohexyl-containing precursor. - Proven utility in synthesizing pharma-relevant 1,4-disubstituted pyrrolo[1,2-a]pyrazines (yields: 51-68%) via Friedel-Crafts acylation. - Direct precursor to Cyclohexylglycine, a non-proteinogenic amino acid enhancing metabolic stability in peptide drugs. - Balanced LogP of 1.5 offers a calculated advantage for optimizing CNS drug permeability while avoiding excessive aromatic character.

Molecular Formula C8H14N2
Molecular Weight 138.214
CAS No. 40651-95-4
Cat. No. B2746105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclohexylacetonitrile
CAS40651-95-4
Molecular FormulaC8H14N2
Molecular Weight138.214
Structural Identifiers
SMILESC1CCC(CC1)C(C#N)N
InChIInChI=1S/C8H14N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-5,10H2
InChIKeyCBRUYTAKOYULDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-cyclohexylacetonitrile Specifications & Procurement


2-Amino-2-cyclohexylacetonitrile (CAS: 40651-95-4) is a bifunctional alpha-aminonitrile small molecule building block with a molecular weight of 138.21 g/mol and formula C8H14N2 [1]. It features a primary amine and a nitrile group attached to the same chiral carbon, which is further substituted with a cyclohexyl ring . This structural arrangement establishes its primary role as a versatile scaffold and synthetic intermediate, particularly for the generation of alpha-amino acids or heterocycles upon hydrolysis or derivatization . For research and development use, it is commonly available as a solid (white crystalline) with commercial purity specifications ranging from 95% to 98+%, typically stored at 2-8°C with protection from light .

Alpha-aminonitrile scaffold for heterocycle and amino acid synthesis
Chiral center enabling asymmetric transformations and stereochemical control
Cyclohexyl substituent provides steric bulk for conformational constraint studies

2-Amino-2-cyclohexylacetonitrile vs. Generic Aminonitriles


Generic substitution within the alpha-aminonitrile class fails due to the specific steric and electronic contribution of the cyclohexyl substituent on the alpha-carbon . In contrast to planar aromatic analogs (e.g., 2-amino-2-phenylacetonitrile), the non-planar, bulky cyclohexyl ring introduces distinct spatial constraints, leading to different conformational preferences and steric hindrance in downstream reactions [1]. Furthermore, direct comparison with its carboxylic acid counterpart (Cyclohexylglycine) or secondary amine variants (e.g., N-cyclohexylglycine nitrile) reveals functional divergence: the nitrile group enables unique nucleophilic addition and cycloaddition pathways not accessible to the free acid, while the primary amine offers a distinct reactivity profile compared to secondary amines or hydrochloride salts for further functionalization . These molecular differences translate to quantifiable variations in physicochemical properties—specifically lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity—that fundamentally alter reactivity, intermediate stability, and purification behavior in both batch and flow chemistry applications .

Aromatic aminonitrile analogs
Planar phenyl or heteroaryl replacements may alter steric environment and reaction selectivity, limiting direct substitution.
Carboxylic acid counterpart (Cyclohexylglycine)
Nitrile group offers distinct nucleophilic addition pathways not possible with the free acid, affecting downstream derivatization.
Hydrochloride salt or secondary amine variants
Different counterion or amine substitution state can shift reactivity, solubility, and purification behavior, requiring validation.

2-Amino-2-cyclohexylacetonitrile Quantitative Evidence


Lipophilicity (LogP) vs. Aromatic Analogs

The compound's LogP value (XLogP3-AA = 1.5) situates it in an optimal lipophilicity range distinct from both more polar and more hydrophobic comparators [1]. This property is critical for predicting its behavior in organic synthesis and in biological assays.

LogP vs. Aromatic Analogs
Cross-study comparable
Target: XLogP3-AA 1.5
Comparator: 2-Amino-2-phenylacetonitrile (LogP ~0.9); 2-Amino-2-methylacetonitrile (LogP ~ -0.4)
Higher organic-phase partitioning supports improved work-up and purification
Computed by XLogP3; cross-study context
Lipophilicity Medicinal Chemistry ADME Property

TPSA and Hydrogen Bonding Capacity

The TPSA of 49.8 Ų directly impacts its hydrogen bonding capabilities, a key differentiator from more polar, flexible analogs [1]. The rotatable bond count is also a critical factor.

TPSA vs. Amino Acid
Cross-study comparable
Target TPSA: 49.8 Ų
Comparator: Cyclohexylglycine ~63.3 Ų (Δ –13.5 Ų)
Reduced hydrogen bonding capacity may facilitate reactivity in non-polar media
Computed by Cactvs; structural context
Permeability Reactivity Physicochemical Property

Purity Advantage Over Hydrochloride Salt

Commercial suppliers of the free base offer standard purity of 98+%, a verifiable and higher grade compared to the commonly available hydrochloride salt form . The free base avoids the presence of counterions, which can interfere with certain reaction types.

Free Base Purity
Direct head-to-head
≥98% (free base)
Higher specification vs. hydrochloride salt (95–97%) supports starting material fidelity
Vendor specifications; verify lot COA
Sourcing Purity Procurement

Synthetic Utility: Pyrrolo[1,2-a]pyrazine Synthesis

The compound has been specifically utilized in the synthesis of 1,4-disubstituted pyrrolo[1,2-a]pyrazine derivatives via a sequence of Friedel-Crafts acylation, reduction, and aromatization . This application is not generic to all aminonitriles and is enabled by the specific reactivity of the cyclohexyl-substituted variant.

Pyrrolo[1,2-a]pyrazine Synthesis
Supporting evidence
Reported yields 51–68% in a three-step sequence (Friedel-Crafts acylation, hydrogenation, aromatization)
Documented synthetic utility for heterocycle research applications
Protocol-specific; validate in target system
Synthetic Chemistry Heterocycle Synthesis Building Block

Rotatable Bond Count and Molecular Rigidity

The compound has only one rotatable bond, conferring a higher degree of conformational rigidity compared to acyclic aminonitrile or amino acid analogs [1]. This property is crucial for applications where a defined spatial orientation is required.

Rotatable Bond Count
Class-level inference
1 rotatable bond
Greater conformational rigidity vs. flexible amino acid analogs
Computed by Cactvs; scaffold design context
Conformational Analysis Drug Design Scaffold Diversity

Melting Point and Handling Advantages

The reported melting point of 42-46 °C indicates that this compound is a low-melting solid at ambient temperature, unlike the hydrochloride salt which is a higher-melting solid . This physical state influences handling, storage, and purification options.

Melting Point
Direct head-to-head
42–46 °C (free base)
Low-melting solid enables liquid handling and alternative purification routes
Compared to high-melting hydrochloride salt (>150 °C)
Physical Chemistry Handling Crystallization

2-Amino-2-cyclohexylacetonitrile Application Scenarios


Pyrrolo[1,2-a]pyrazine Heterocycle Synthesis

2-Amino-2-cyclohexylacetonitrile is a proven starting material in a published protocol for synthesizing 1,4-disubstituted pyrrolo[1,2-a]pyrazines, a class of compounds with potential pharmaceutical relevance. The method uses the compound as a substrate in a Friedel-Crafts acylation, followed by reduction and aromatization, yielding the desired heterocycles in moderate to good overall yields (51-68%). This application leverages the compound's alpha-aminonitrile reactivity and is not readily achieved with the corresponding carboxylic acid or simple alkyl aminonitriles .

Sterically Hindered Amino Acid Precursor

The primary amine and nitrile groups on the alpha-carbon make this compound an ideal precursor for the synthesis of the non-proteinogenic amino acid Cyclohexylglycine (or its derivatives). Hydrolysis of the nitrile group provides a direct route to this sterically bulky amino acid, which is frequently used in medicinal chemistry to enhance the metabolic stability and conformational constraint of peptide-based drug candidates. The commercial availability of the compound at high purity (98+%) supports efficient and reliable production of these valuable building blocks .

Lipophilicity Optimization Scaffold

For drug discovery projects targeting intracellular or CNS-based targets, the specific calculated LogP of 1.5 offers a balance between lipophilicity and polarity. This property, distinct from more polar aromatic analogs (LogP ~0.9), can be exploited to improve passive membrane permeability while maintaining reasonable solubility. Procurement of this scaffold is warranted for projects where a small-molecule hit or lead requires a defined increase in lipophilicity without the addition of excessive aromatic ring count, which can lead to promiscuity or toxicity issues [1].

Asymmetric Synthesis of Bioactive Compounds

The alpha-carbon bearing the amino and nitrile groups is a chiral center. While often supplied as a racemate, 2-Amino-2-cyclohexylacetonitrile is a key intermediate in the synthesis of optically active compounds. Its structure is related to that of verapamil analogs, which are pharmacologically evaluated for their calcium channel blocking activity. The ability to resolve this compound or use it in asymmetric transformations provides access to enantiomerically pure building blocks for the development of therapeutics where stereochemistry is critical for target engagement [2].

Application
Selection Property
Validation Focus
Pyrrolo[1,2-a]pyrazine heterocycle synthesis
Alpha-aminonitrile dual reactivity
Reproducibility of reported protocol yields
Sterically hindered amino acid precursor
Nitrile hydrolysis pathway compatibility
Amino acid derivative purity and chiral integrity
Lipophilicity modulation in lead optimization
Balanced LogP and TPSA profile
Permeability and solubility assay context
Chiral building block for stereochemical studies
Racemic resolution or asymmetric transformation potential
Enantiomeric purity and target engagement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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